Aqueous Solubility vs. 2-Hydroxy Analog
The target compound's solubility is a critical parameter for both in vitro assays and downstream synthetic applications. Calculated data indicates the solubility of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one in water at 25°C is 0.055 g/L (practically insoluble) . This is in stark contrast to the 2-hydroxy derivative, which, due to its capacity for hydrogen bonding, exhibits significantly higher aqueous solubility. This differential solubility is a key selector for researchers needing a more lipophilic building block for partitioning or specific reaction conditions.
| Evidence Dimension | Calculated Aqueous Solubility |
|---|---|
| Target Compound Data | 0.055 g/L |
| Comparator Or Baseline | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (Significantly higher solubility, hydrogen bond donor) |
| Quantified Difference | Target compound exhibits very low aqueous solubility (practically insoluble), whereas the hydroxy analog is substantially more water-soluble. |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 at 25°C. |
Why This Matters
Procurement of the chloro derivative is essential when a lipophilic, poorly water-soluble benzosuberone scaffold is required for partitioning into organic phases or hydrophobic biological compartments.
